molecular formula C13H12N6O2S B2864099 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(methylthio)nicotinamide CAS No. 2034367-91-2

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(methylthio)nicotinamide

Cat. No.: B2864099
CAS No.: 2034367-91-2
M. Wt: 316.34
InChI Key: WRMZXBNCOSIVKB-UHFFFAOYSA-N
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Description

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(methylthio)nicotinamide is a useful research compound. Its molecular formula is C13H12N6O2S and its molecular weight is 316.34. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activity

Research on the synthesis of new pyrazoline and pyrazole derivatives, including those related to [1,2,4]triazolo[4,3-a]pyrazines, has shown that these compounds exhibit notable antibacterial and antifungal activities. Specifically, derivatives synthesized from α,β-unsaturated ketones demonstrated significant performance against organisms like E. coli and P. aeruginosa (Gram-negative bacteria), S. aureus (Gram-positive bacteria), and C. albicans (yeast-like fungus) (Hassan, 2013).

Cardiovascular Agents

The synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems have demonstrated promising potential as cardiovascular agents. Certain derivatives within this category showed significant coronary vasodilating and antihypertensive activities, marking them as potential therapeutic agents for cardiovascular diseases (Sato et al., 1980).

Antitumor and Antimicrobial Activities

Novel N-arylpyrazole-containing enaminones have been synthesized and evaluated for their antitumor and antimicrobial activities. These compounds, upon further reactions, yielded substituted pyridine derivatives and other complex structures that showed inhibition effects on human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), comparable to those of 5-fluorouracil, a standard used in evaluations (Riyadh, 2011).

Synthesis and Biological Properties of Triazolo[4,3-a]pyrimidines

Research focused on the synthesis and biological properties of alkyl alcohol and statine derivatives of 1,2,4-triazolo[4,3-a]pyrimidines, incorporating transition-state mimetics, has prepared series demonstrating potent human renin inhibitory activity. These findings indicate potential therapeutic applications in treating hypertension and related cardiovascular diseases (Roberts et al., 1990).

Tankyrase Inhibitors

Research into selective tankyrases inhibitors led to the discovery of new derivatives with low nanomolar selective TNKSs inhibitory activity, marking them as potential pharmacological tools in studying TNKS implications in various physiopathological conditions (Liscio et al., 2014).

Properties

IUPAC Name

2-methylsulfanyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2S/c1-22-13-8(3-2-4-15-13)11(20)16-7-9-17-18-10-12(21)14-5-6-19(9)10/h2-6H,7H2,1H3,(H,14,21)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMZXBNCOSIVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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